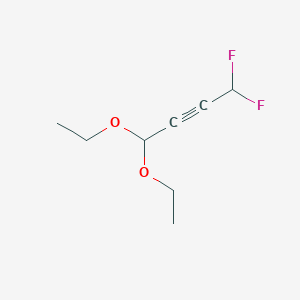

1,1-Diethoxy-4,4-difluorobut-2-yne

Description

Properties

IUPAC Name |

1,1-diethoxy-4,4-difluorobut-2-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F2O2/c1-3-11-8(12-4-2)6-5-7(9)10/h7-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXFQPGUWVDSLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC(F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1-Diethoxy-4,4-difluorobut-2-yne typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 4,4-difluorobut-2-yne with ethanol in the presence of an acid catalyst to form the diethoxy derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

1,1-Diethoxy-4,4-difluorobut-2-yne undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide, leading to the replacement of ethoxy groups with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,1-Diethoxy-4,4-difluorobut-2-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-4,4-difluorobut-2-yne involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its interaction with enzymes can lead to the modulation of metabolic pathways, affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4-Diethoxy-1,1,1-trifluorobut-2-yne (CID 137944777)

This compound shares structural similarities with the target molecule but differs in fluorine substitution and ethoxy positioning.

- Molecular Formula : C₈H₁₁F₃O₂ (vs. C₈H₁₂F₂O₂ for the target compound).

- Key Differences :

- Fluorine Substitution : Trifluoromethyl group (-CF₃) at C1 vs. two fluorine atoms (-F₂) at C4 in the target compound.

- Backbone : Both feature a but-2-yne core, but substituent positions differ significantly.

- Physicochemical Properties :

- CCS values for its adducts (e.g., [M+Na]+: 153.5 Ų ) are consistently higher than those of the target compound, likely due to increased steric bulk from the -CF₃ group .

- The [M-H]- adduct CCS is 132.9 Ų , compared to 127.5 Ų for the target compound, suggesting differences in gas-phase ion mobility .

Table 1: CCS Comparison of Key Adducts

| Adduct | Target Compound (Ų) | 4,4-Diethoxy-1,1,1-trifluorobut-2-yne (Ų) |

|---|---|---|

| [M+H]+ | 139.1 | 146.0 |

| [M+Na]+ | 147.5 | 153.5 |

| [M-H]- | 127.5 | 132.9 |

Ethyl (2E)-4,4-difluorobut-2-enoate (CID 16062629)

This ester derivative shares the 4,4-difluoro substitution pattern but differs in functional groups and backbone structure.

- Molecular Formula : C₆H₈F₂O₂ (smaller than the target compound).

- Key Differences: Backbone: But-2-enoate (unsaturated ester) vs. but-2-yne (alkyne) in the target compound. Functional Groups: Ethyl ester (-COOEt) vs. ethoxy groups (-OCH₂CH₃).

- Physicochemical Properties :

Key Findings and Limitations

- Structural Influence on Properties : The number and position of fluorine atoms and ethoxy groups significantly affect CCS values and steric profiles.

- Data Gaps: No experimental literature or synthetic protocols are available for the target compound or its analogues, restricting deeper mechanistic insights .

- Functional Group Impact: Ethoxy groups in the target compound may enhance solubility in nonpolar solvents compared to ester-containing analogues .

Biological Activity

1,1-Diethoxy-4,4-difluorobut-2-yne (C8H12F2O2) is a fluorinated organic compound that has garnered interest for its potential biological activities. This compound's unique structure, featuring both ethoxy and difluorobut-2-yne moieties, positions it as a candidate for various applications in medicinal and agricultural chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H12F2O2 |

| Molecular Weight | 178.18 g/mol |

| Structure | Structure |

| CAS Number | 87197700 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory and antimicrobial effects. The presence of fluorine atoms enhances its lipophilicity and bioavailability, making it a suitable candidate for drug development.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis. For instance:

- Case Study : A study tested the efficacy of this compound against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests promising potential for use in antibacterial formulations.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in vitro. Research indicates that it may downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Findings : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in cytokine production compared to untreated controls.

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies indicate that this compound has low acute toxicity in animal models.

| Toxicity Parameter | Result |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritation observed |

Applications in Medicine and Agriculture

Given its biological activities, this compound holds potential applications in both medicine and agriculture:

- Pharmaceutical Development : The compound can serve as a lead structure for developing new antibiotics or anti-inflammatory drugs.

- Agricultural Use : Its antimicrobial properties suggest potential as a biopesticide or fungicide in crop protection strategies.

Q & A

Q. Example Workflow :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Ethoxypropiolic acid, KF, DMF, 80°C | 65 | 90 |

| 2 | DAST, DCM, −78°C | 72 | 88 |

Validation : Monitor intermediates via NMR and LC-MS to confirm regioselectivity and minimize byproducts .

Basic: How can researchers characterize the physicochemical properties of this compound?

Answer:

Key Techniques :

- Spectroscopy :

- and NMR for ethoxy group confirmation (δ ~1.3 ppm for CH, δ ~3.5–4.0 ppm for OCH).

- NMR for fluorinated carbons (δ −120 to −150 ppm for CF) .

- Chromatography : HPLC or GC-MS to assess purity (>98% for research-grade material).

- Computational Tools : PubChem-generated canonical SMILES and InChI keys for structural validation .

Q. Critical Data :

- LogP : Predicted ~2.1 (via software like ChemAxon), indicating moderate hydrophobicity.

- Thermal Stability : TGA analysis to determine decomposition thresholds (>200°C suggested for safe handling) .

Advanced: What role do the ethoxy and difluoro substituents play in the compound’s electronic structure and reactivity?

Answer:

- Electron-Withdrawing Effects : The difluoro group (CF) reduces electron density at the alkyne, enhancing electrophilic character. This facilitates nucleophilic additions (e.g., Grignard reactions) .

- Ethoxy as a Protecting Group : The ethoxy moiety stabilizes the alkyne via resonance, reducing undesired polymerization. It also modulates solubility in polar solvents .

Case Study :

In catalytic hydrogenation, the CF group retains stereochemical integrity, while ethoxy groups influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How can computational modeling predict the behavior of this compound in catalytic processes?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with catalysts (e.g., Pd or Cu).

- MD Simulations : Study solvent interactions (e.g., acetonitrile vs. toluene) to optimize reaction media .

Example Finding :

DFT reveals a LUMO energy of −1.8 eV for this compound, favoring nucleophilic attack at the β-carbon .

Advanced: What strategies resolve contradictions in reactivity data between similar difluoro compounds?

Answer:

- Comparative Studies : Contrast reactivity with analogs like 4-Chloro-1,1-difluorobut-1-ene (lower electrophilicity due to Cl vs. ethoxy) .

- Mechanistic Probes : Use isotopic labeling (e.g., in ethoxy) to track reaction pathways.

- Meta-Analysis : Cross-reference PubChem, EPA DSSTox, and peer-reviewed datasets to identify consensus trends .

Contradiction Example :

While 1,1-Difluorobut-1-ene shows low reactivity in Diels-Alder reactions, ethoxy-substituted variants exhibit enhanced dienophile activity. This is attributed to ethoxy’s electron-donating resonance effects .

Methodological: What are the best practices for ensuring reproducibility in multi-step syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.